molecular formula C11H12N2OS B13885414 [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol

[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol

Cat. No.: B13885414
M. Wt: 220.29 g/mol
InChI Key: OJFQRBSVHZSPJG-UHFFFAOYSA-N
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Description

[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methanol moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

[4-(cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol

InChI

InChI=1S/C11H12N2OS/c14-6-10-11-8(3-4-15-11)9(5-12-10)13-7-1-2-7/h3-5,7,13-14H,1-2,6H2

InChI Key

OJFQRBSVHZSPJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CN=C(C3=C2C=CS3)CO

Origin of Product

United States

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